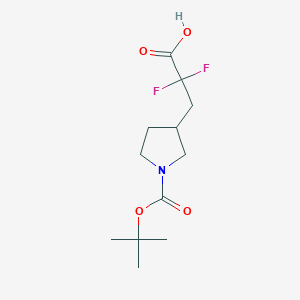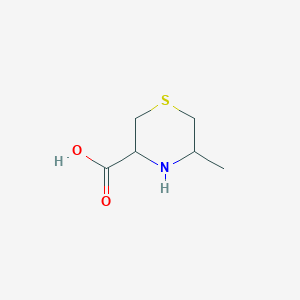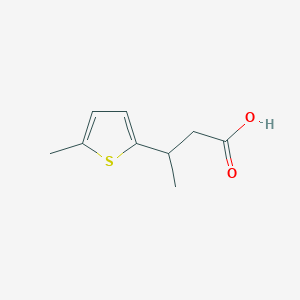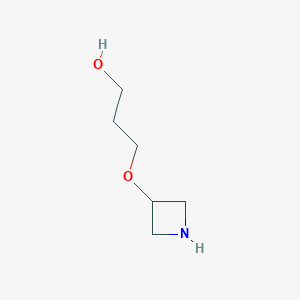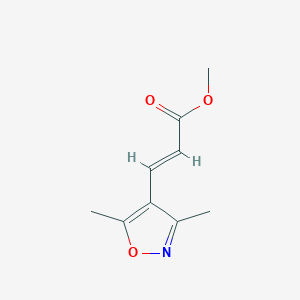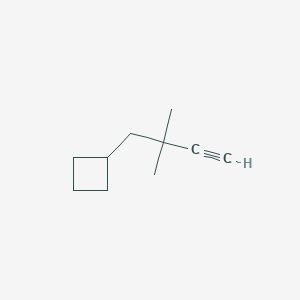
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane is an organic compound with the molecular formula C10H16 It consists of a cyclobutane ring substituted with a (2,2-dimethylbut-3-yn-1-yl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane typically involves the reaction of cyclobutane with 2,2-dimethylbut-3-yn-1-ol under specific conditions. One common method includes the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of cyclobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), strong acids or bases
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclobutanes
科学的研究の応用
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming new cyclic structures that may interact with biological targets. Additionally, its cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2-Dimethylbut-3-yn-1-ol: A precursor in the synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane.
Cyclobutane: The parent compound, which lacks the (2,2-dimethylbut-3-yn-1-yl) substituent.
(2,2-Dimethylbut-3-yn-1-yl)oxy]methylbenzene: A structurally related compound with a benzene ring instead of a cyclobutane ring.
Uniqueness
The presence of the (2,2-dimethylbut-3-yn-1-yl) group enhances its stability and provides opportunities for further functionalization .
特性
CAS番号 |
2098142-75-5 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
2,2-dimethylbut-3-ynylcyclobutane |
InChI |
InChI=1S/C10H16/c1-4-10(2,3)8-9-6-5-7-9/h1,9H,5-8H2,2-3H3 |
InChIキー |
HTZYCVFVFBXZJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)

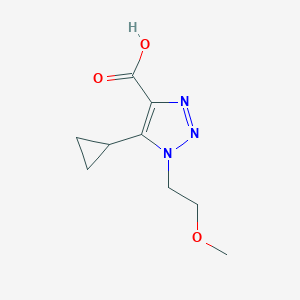
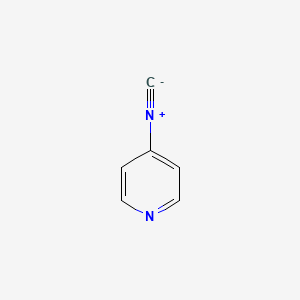
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)

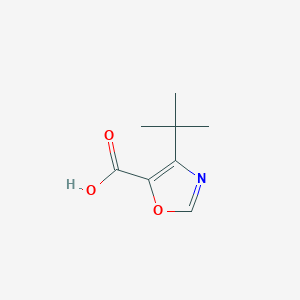
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
